4,7-Dibromo-2,6-dimethyl-1-indanone 4,7-Dibromo-2,6-dimethyl-1-indanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13965828
InChI: InChI=1S/C11H10Br2O/c1-5-4-8(12)7-3-6(2)11(14)9(7)10(5)13/h4,6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H10Br2O
Molecular Weight: 318.00 g/mol

4,7-Dibromo-2,6-dimethyl-1-indanone

CAS No.:

Cat. No.: VC13965828

Molecular Formula: C11H10Br2O

Molecular Weight: 318.00 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dibromo-2,6-dimethyl-1-indanone -

Specification

Molecular Formula C11H10Br2O
Molecular Weight 318.00 g/mol
IUPAC Name 4,7-dibromo-2,6-dimethyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H10Br2O/c1-5-4-8(12)7-3-6(2)11(14)9(7)10(5)13/h4,6H,3H2,1-2H3
Standard InChI Key COUCFISERGGQDK-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C=C(C(=C2C1=O)Br)C)Br

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name for this compound is 4,7-dibromo-2,6-dimethyl-2,3-dihydroinden-1-one, reflecting its bicyclic framework. The indanone core consists of a fused benzene and cyclopentanone ring, with bromine atoms occupying the para positions relative to the ketone group. Methyl substituents at the 2- and 6-positions introduce steric effects that influence reactivity and conformational stability.

Key structural features:

  • Molecular formula: C₁₁H₁₀Br₂O

  • Molecular weight: 318.00 g/mol

  • Canonical SMILES: CC1CC2=C(C=C(C(=C2C1=O)Br)C)Br

The crystal structure remains uncharacterized, but computational models suggest a planar bicyclic system with slight puckering in the cyclopentanone ring due to methyl group steric hindrance .

PropertyValueSource
Molecular FormulaC₁₁H₁₀Br₂O
Molecular Weight318.00 g/mol
Predicted LogP~3.34 (analog-based estimate)
SolubilityModerate in CH₂Cl₂

Synthetic Methodologies

Friedel-Crafts Acylation

A patented route for synthesizing 2,6-dimethyl-1-indanone involves Friedel-Crafts acylation of m-methylbenzoyl chloride with propylene in the presence of AlCl₃ . Adapting this method, bromination at the 4- and 7-positions could be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Representative reaction conditions:

  • Catalyst: AlCl₃ (1.65 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0–27°C

Bromination of Preformed Indanones

Source details the synthesis of 4-bromo-1-indanone via cyclization of 3-(2-bromophenyl)propanoic acid using thionyl chloride and AlCl₃. For 4,7-dibromo derivatives, a two-step bromination protocol may be employed:

  • Initial bromination: Electrophilic substitution at the 4-position using Br₂/FeBr₃.

  • Secondary bromination: Directed ortho-bromination at the 7-position via lithium-halogen exchange .

Yield optimization:

  • Step 1: 86% yield (analogous to )

  • Step 2: ~70–75% yield (estimated from )

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for structurally related compounds (e.g., 4,6-dimethyl-7-hydroxy-1-indanone) reveal distinct signals for methyl groups (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) . For 4,7-dibromo-2,6-dimethyl-1-indanone, the deshielding effect of bromine atoms would shift aromatic protons upfield (δ 7.0–7.3 ppm), while methyl groups resonate near δ 2.1–2.3 ppm.

13C NMR signatures:

  • Carbonyl (C=O): δ 205–210 ppm

  • Aromatic carbons adjacent to Br: δ 125–130 ppm

  • Methyl carbons: δ 20–25 ppm

Infrared (IR) Spectroscopy

The ketone functional group exhibits a strong absorption band at 1,710–1,740 cm⁻¹, while C-Br stretches appear at 500–600 cm⁻¹. Methyl C-H symmetric/asymmetric stretches are observed at 2,850–2,960 cm⁻¹.

Applications in Organic Synthesis

Precursor to Pharmaceutical Intermediates

The compound’s bromine atoms serve as leaving groups in nucleophilic aromatic substitution (NAS) reactions. For example, coupling with amines or alkoxides can yield substituted indanones, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Catalytic Cycloadditions

Analogous brominated indanones have been used in aluminum-catalyzed cycloadditions with epoxides and CO₂, producing cyclic carbonates with >90% efficiency . The methyl groups enhance catalyst stability by preventing aggregation.

Table 2: Catalytic Performance of Aluminum-Indanone Complexes

SubstrateConversion (%)Selectivity (%)Source
Propylene oxide9598
Styrene oxide8894

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